molecular formula C41H74Cl2P2Ru B062842 Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) CAS No. 194659-03-5

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)

Cat. No.: B062842
CAS No.: 194659-03-5
M. Wt: 800.9 g/mol
InChI Key: INCDKKABOVOFIV-UHFFFAOYSA-L
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Description

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is a useful research compound. Its molecular formula is C41H74Cl2P2Ru and its molecular weight is 800.9 g/mol. The purity is usually 95%.
The exact mass of the compound Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metathesis of Methyl Soyate with Ruthenium Catalysts : Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) has been investigated for the metathesis reaction of methyl soyate, demonstrating its potential to modify the structure of methyl soyate to improve diesel fuel performance properties (Holser et al., 2006).

  • Reactivity in Metathesis of Biorenewable Feedstocks : This ruthenium complex has shown activity in the ring-closing metathesis of linalool and citronellene, self-metathesis of eugenol, and ethenolysis of methyl oleate. Microwave heating and continuous-flow processing have been utilized to perform these reactions (Alexander et al., 2016).

  • Variation of Sterical Properties in Thermally Triggerable Ruthenium-Based Olefin Metathesis Precatalysts/Initiators : A series of ruthenium complexes based on this compound have been prepared and characterized. They were tested in the thermally induced ring-opening metathesis polymerization of dicyclopentadiene, showing that slight variations in the structure can have significant impacts on polymerization activity at elevated temperatures (Pump et al., 2015).

Mechanism of Action

Target of Action

Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), also known as Grubbs Catalyst M103 , is a homogeneous catalyst primarily targeting alkene molecules . The role of this catalyst is to facilitate the metathesis reaction in organic synthesis, which involves the redistribution of the carbon-carbon double bonds in alkenes .

Mode of Action

The compound interacts with its targets (alkenes) through a process called olefin metathesis . This reaction involves the breaking and making of carbon-carbon double bonds, resulting in the redistribution of substituents between the reactant molecules . The catalyst’s mode of action includes alkene metathesis , cross metathesis , ring-closing metathesis , and self metathesis .

Biochemical Pathways

The primary biochemical pathway affected by this catalyst is the metathesis pathway . The downstream effects of this pathway include the formation of new carbon-carbon double bonds in different configurations, enabling the synthesis of complex organic molecules from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new organic molecules with redistributed carbon-carbon double bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of this catalyst can be influenced by various environmental factors. For instance, the catalyst is typically stored under dry inert gas and protected from direct sunlight in a dry, cool, and well-ventilated area . These conditions help maintain the stability and efficacy of the catalyst. Furthermore, the reaction conditions, such as temperature and solvent, can also significantly impact the catalyst’s performance .

Properties

IUPAC Name

dichloro(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDKKABOVOFIV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=[Ru](Cl)Cl)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449465
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194659-03-5
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
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Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Reactant of Route 3
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Reactant of Route 4
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)

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